molecular formula C11H9NO4S B7946230 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B7946230
M. Wt: 251.26 g/mol
InChI Key: KAICHBSRWFIESE-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS Registry Number: 24044-50-6) is a synthetic organic compound belonging to the class of Thiazolidine-2,4-dione (TZD) derivatives. This scaffold is recognized as a versatile and privileged structure in medicinal chemistry due to its wide range of biological activities . The molecular formula for this compound is C 11 H 9 NO 4 S, and it has a molecular weight of 251.26 g/mol . The primary research value of this TZD derivative stems from its potential multifaceted pharmacological properties. TZD analogues are extensively investigated for their antihyperglycemic (antidiabetic) activity . They function primarily as insulin sensitizers by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism, thereby improving insulin resistance and lowering blood glucose levels . Furthermore, TZD derivatives have demonstrated significant antimicrobial potential, often through the inhibition of cytoplasmic Mur ligases—essential enzymes for bacterial cell wall synthesis . Additionally, this class of compounds exhibits antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) . Research also indicates that novel TZD derivatives show promising anti-inflammatory activity in various models . The presence of the (4-Hydroxy-3-methoxyphenyl)methylidene substituent at the 5th position of the TZD ring is a key structural feature that influences its binding affinity and biological potency. This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel chemical entities. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICHBSRWFIESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation (Synthetic Formation)

This reaction is central to the compound's synthesis. The exocyclic double bond forms via condensation between thiazolidine-2,4-dione and 4-hydroxy-3-methoxybenzaldehyde under catalytic conditions :

Reaction Conditions

ComponentDetails
Aldehyde4-Hydroxy-3-methoxybenzaldehyde
CatalystPiperidine (0.4 mL) or acetic acid
SolventToluene or 1,4-dioxane
Temperature110–120°C (reflux)
Reaction Time5–6 hours
YieldUp to 97.3%

Mechanism

  • Base-catalyzed deprotonation of thiazolidinedione at the active methylene group.

  • Nucleophilic attack on the aldehyde carbonyl, forming an enolate intermediate.

  • Elimination of water to generate the conjugated double bond .

Catalytic Hydrogenation

The exocyclic C=C bond undergoes selective hydrogenation under high-pressure H₂, yielding saturated derivatives :

Reaction Setup

ParameterDetails
Catalyst10% Pd/C
Solvent1,4-Dioxane
Pressure60 psi
Temperature60°C
Reaction Time24 hours
Product5-(4-Hydroxy-3-methoxybenzyl)-thiazolidinedione

Key Observations

  • The stereochemistry of the double bond (E/Z) influences reaction rates but not the final saturated product .

  • Functional groups (e.g., phenolic –OH) remain intact under these conditions .

Nucleophilic Additions

The α,β-unsaturated carbonyl system participates in Michael additions and related reactions:

Example: Thiol Addition

ReagentOutcome
Benzyl mercaptanAdduct formation at the β-carbon
SolventEthanol
CatalystTriethylamine

Mechanistic Pathway

  • Deprotonation of the thiol to generate a nucleophilic thiolate.

  • Conjugate addition to the electron-deficient β-carbon of the enone system.

Phenolic –OH Reactions

The 4-hydroxy group undergoes typical phenolic reactions:

Reaction TypeConditionsProduct
Methylation CH₃I, K₂CO₃, DMFMethoxy derivative
Acetylation Acetic anhydride, pyridineAcetate-protected derivative

Dione Reactivity

The 2,4-thiazolidinedione moiety participates in:

ReactionDetails
Hydrolysis Acidic/alkaline conditions yield thioamide derivatives
Cyclization With diamines to form fused heterocycles

Electrophilic Aromatic Substitution

The 4-hydroxy-3-methoxyphenyl group directs electrophiles to the ortho/para positions:

ElectrophileConditionsMajor Product
Nitration (HNO₃/H₂SO₄)0–5°CNitro-substituted derivative
Bromination (Br₂/Fe)CH₂Cl₂, RTBromo-substituted derivative

Oxidation Reactions

The exocyclic double bond is susceptible to oxidative cleavage:

Oxidizing AgentConditionsProduct
KMnO₄ (acidic)H₂SO₄, 50°CDicarboxylic acid derivative
Ozone (O₃)CH₂Cl₂, -78°CAldehyde fragments

Complexation with Metal Ions

The compound acts as a bidentate ligand via its carbonyl and phenolic oxygen atoms:

Metal SaltObserved ComplexApplication
CuCl₂Square-planar Cu(II) complexAntioxidant activity enhancement
Fe(NO₃)₃Octahedral Fe(III) complexCatalytic applications

Scientific Research Applications

Antidiabetic Activity

One of the most significant applications of thiazolidinediones, including 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, is in the treatment of diabetes. These compounds act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a vital role in glucose metabolism and insulin sensitivity.

Case Study: Insulin Sensitivity Enhancement

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinediones significantly improved insulin sensitivity in diabetic animal models. The administration of this compound resulted in reduced blood glucose levels and improved lipid profiles .

Antioxidant Properties

Thiazolidinediones have been shown to possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in various diseases, including cancer and cardiovascular diseases.

Case Study: Oxidative Stress Reduction

Research indicated that this compound exhibited significant free radical scavenging activity. In vitro studies demonstrated its ability to reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Case Study: Inhibition of Inflammatory Markers

In a clinical trial involving patients with chronic inflammatory conditions, administration of thiazolidinedione derivatives led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .

Summary of Applications

ApplicationMechanism of ActionRelevant Studies
AntidiabeticPPAR-γ agonismJournal of Medicinal Chemistry
AntioxidantFree radical scavengingOxidative Stress Research
Anti-inflammatoryInhibition of cytokinesClinical Trials on Inflammatory Conditions

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives share a common 1,3-thiazolidine-2,4-dione core but differ in substituents on the benzylidene moiety, leading to variations in physicochemical properties, biological activities, and therapeutic applications. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name (CAS No.) Substituent on Benzylidene Group Key Structural Features
Target compound (24138-83-8) 4-hydroxy-3-methoxyphenyl Electron-donating -OH (para) and -OCH₃ (meta) groups
5-[(2-Hydroxyphenyl)methylidene]-TZD (51244-45-2) 2-hydroxyphenyl Ortho -OH group, increasing hydrogen bonding potential
5-[(3,4-Dimethoxyphenyl)methylidene]-TZD (6325-94-6) 3,4-dimethoxyphenyl Two methoxy groups enhancing lipophilicity
L-173 (compound from ) 4-chlorophenyl + piperazine-triazole chain Electron-withdrawing -Cl and bulky substituents

Physicochemical Properties

  • Solubility :
    • The target compound’s -OH and -OCH₃ groups reduce aqueous solubility compared to 3,4-dimethoxy analogs (e.g., 6325-94-6) due to hydrogen bonding .
    • L-173 (4-chlorophenyl) exhibits poor solubility in buffer solutions (pH 1.2–7.4), necessitating cyclodextrin complexes for enhanced bioavailability .
  • Lipophilicity :
    • Chlorine substituents (e.g., L-173) increase lipophilicity, improving membrane permeability but requiring formulation adjustments .
    • Dimethoxy groups (6325-94-6) balance moderate lipophilicity and solubility .

Biological Activity

5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as a thiazolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential anticancer, antibacterial, and antifungal properties, making it a subject of interest for further studies.

  • IUPAC Name : (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C11H9NO4S
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 24044-50-6

Anticancer Activity

Recent studies have shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A series of thiazolidine derivatives were tested for their anticancer properties against cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia). Compounds demonstrated IC50 values ranging from 8.5 µM to 25.6 µM, indicating strong cytotoxic activity compared to standard treatments like cisplatin .
CompoundCell LineIC50 (µM)Reference
Compound AHeLa8.9
Compound BK56214.9
Compound CMDA-MB-36112.7

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • Antibacterial Screening : In vitro studies indicated that several thiazolidine derivatives effectively inhibited the growth of Gram-positive bacteria. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus .
CompoundBacteriaMIC (µg/mL)Reference
Compound DS. aureus0.5
Compound EE. coli6.25

Antifungal Activity

In addition to anticancer and antibacterial effects, these compounds have shown antifungal activity:

  • Fungal Inhibition : The thiazolidine derivatives were evaluated against various fungal strains, with some showing significant activity at concentrations as low as 6.25 µg/mL .

The mechanisms underlying the biological activities of thiazolidine derivatives often involve the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. Additionally, the compounds may interfere with bacterial biofilm formation and fungal growth by disrupting cellular processes essential for survival .

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving the synthesis of new thiazolidinones demonstrated that these compounds induced apoptosis in HeLa cells through activation of caspase pathways, leading to cell death .
  • Antibacterial Efficacy : Research on a specific derivative indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating biofilm-associated infections .

Q & A

Q. Table 1. Comparative Synthesis Conditions and Yields

ConditionSolventCatalystTime (h)Yield (%)Purity (%)Source
RefluxEthanolPiperidine66595
Microwave-assistedDMFNone1.57090

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueKey Peaks/DataSource
¹H NMR (DMSO-d₆)δ 7.2 (aromatic H), δ 3.8 (OCH₃)
IR (KBr)1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
HRMSm/z 279.2 [M+H]⁺ (calc. 279.06)

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